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Compound of Interest

Compound Name: 6-Chloro-5-iodonicotinic acid

Cat. No.: B1358417 Get Quote

An In-Depth Technical Guide to 6-Chloro-5-iodonicotinic Acid: Synthesis, Properties, and

Applications in Pharmaceutical Research

Introduction
6-Chloro-5-iodonicotinic acid is a halogenated pyridine derivative that serves as a critical

building block in the synthesis of complex organic molecules. Its strategic placement of chloro,

iodo, and carboxylic acid functional groups on the pyridine ring makes it a versatile

intermediate for creating diverse molecular architectures. This guide provides a comprehensive

overview of its chemical identity, detailed synthesis protocols, physicochemical properties, and

its significant role as a precursor in the development of novel therapeutic agents, aimed at

researchers and professionals in the fields of medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

identity and physical characteristics.

IUPAC Name: 6-chloro-5-iodopyridine-3-carboxylic acid[1]

Synonyms: 6-Chloro-5-iodo-3-pyridinecarboxylic acid, 5-Iodo-6-chloronicotinic acid[1]

Chemical Structure:

Caption: Chemical structure of 6-Chloro-5-iodonicotinic acid.
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Physicochemical Properties:

The key physical and chemical properties of 6-Chloro-5-iodonicotinic acid are summarized in

the table below. These parameters are essential for designing reaction conditions, purification

strategies, and for assessing the compound's stability.

Property Value Source

CAS Number 59782-87-5 [1]

Molecular Formula C₆H₃ClINO₂ [1]

Molecular Weight 283.45 g/mol [1]

Appearance Off-white to light yellow solid [1]

Melting Point 196-198 °C [1]

Boiling Point (Predicted) 411.8 ± 45.0 °C [1]

Density (Predicted) 2.193 ± 0.06 g/cm³ [1]

pKa (Predicted) 2.89 ± 0.10 [1]

Comprehensive Synthesis Protocol
The synthesis of 6-Chloro-5-iodonicotinic acid is a multi-step process that requires careful

control of reaction conditions. A common and effective route involves the oxidation of its

precursor, 2-chloro-3-iodo-5-picoline.

Synthesis Workflow:
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Caption: Overall synthesis workflow from the starting amine.

Part 1: Synthesis of 2-Chloro-3-iodo-5-picoline
(Precursor)
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The precursor is synthesized from 3-Amino-2-chloro-5-methylpyridine via a Sandmeyer

reaction. This classic transformation is a reliable method for introducing an iodo group onto an

aromatic ring.

Experimental Protocol:

Diazotization: Dissolve 3-Amino-2-chloro-5-methylpyridine (3.51 mmol) in a concentrated

aqueous solution of hydrochloric acid (37%, 4 mL). Cool the solution to -15 °C in an

appropriate bath.[2]

Add a solution of sodium nitrite (5.26 mmol) in water (10 mL) dropwise, ensuring the internal

temperature does not rise above -10 °C. Stir the resulting mixture at this temperature for 15

minutes to ensure complete formation of the diazonium salt.[2]

Iodination (Sandmeyer Reaction): Prepare a solution of potassium iodide (10.52 mmol) in

water (10 mL). Add this solution dropwise to the diazonium salt mixture, maintaining the

temperature below -5 °C.[2]

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes,

then allow it to warm to room temperature and stir for an additional 3 hours.[2]

Work-up and Purification: Quench the reaction by slowly adding a 10 N aqueous sodium

hydroxide solution until the pH reaches 11. Extract the product with dichloromethane (3 x 30

mL).[2]

Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent

under reduced pressure.[2]

Purify the resulting residue by column chromatography on silica gel (ethyl

acetate/cyclohexane, 2/8, v/v) to yield 2-chloro-3-iodo-5-methylpyridine as a yellow solid

(93% yield).[2]

Causality Behind Experimental Choices:

Low Temperature: The diazotization step is performed at sub-zero temperatures because

diazonium salts are highly unstable and can decompose explosively at higher temperatures.
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Potassium Iodide: KI serves as the iodide source. The iodide ion acts as a nucleophile,

displacing the dinitrogen gas from the diazonium salt in the Sandmeyer reaction.

Basic Quench: The addition of NaOH neutralizes the strong acid used in the diazotization

step and ensures the product is in its free base form for efficient extraction into an organic

solvent.

Part 2: Synthesis of 6-Chloro-5-iodonicotinic acid
This step involves the oxidation of the methyl group of the picoline precursor to a carboxylic

acid. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation.

Experimental Protocol:

Dissolution: Dissolve 2-chloro-3-iodo-5-methylpyridine (15.8 mmol) in water (160 mL). Heat

the mixture to 80 °C to ensure complete dissolution.[3]

Oxidation: Add potassium permanganate (39.5 mmol) in batches to the heated solution. After

the addition is complete, heat the reaction mixture to reflux (100 °C) for 3 hours.[3]

Filtration: Upon completion, filter the hot reaction solution through Celite 545 to remove the

manganese dioxide byproduct. Wash the filter cake with hot water (3 x 20 mL) to recover any

adsorbed product.[3]

Isolation and Purification: Combine the filtrates and concentrate the volume by half. Cool the

solution to 0 °C. Adjust the pH to isolate the carboxylic acid, which will precipitate out of the

aqueous solution. Filter the solid, wash with cold water, and dry to obtain 6-chloro-5-
iodonicotinic acid.[3]

Causality Behind Experimental Choices:

Potassium Permanganate (KMnO₄): This strong oxidizing agent is effective for converting an

alkyl side chain on an aromatic ring to a carboxylic acid. The reaction proceeds through a

series of oxidative steps.

Heating to Reflux: The oxidation requires significant energy input to proceed at a reasonable

rate, hence the need for heating to reflux.
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Filtration through Celite: Manganese dioxide (MnO₂), a brown solid, is an insoluble byproduct

of the permanganate oxidation. Filtering the hot solution through a pad of Celite effectively

removes this fine particulate matter.

pH Adjustment: The product, a carboxylic acid, is soluble in its carboxylate salt form at basic

or neutral pH. Acidification of the solution protonates the carboxylate, causing the neutral,

less soluble carboxylic acid to precipitate, allowing for its isolation.

Reactivity and Spectroscopic Characterization
The reactivity of 6-Chloro-5-iodonicotinic acid is dictated by its three functional groups. The

carboxylic acid can undergo esterification or amidation. The chloro and iodo substituents are on

an electron-deficient pyridine ring, making them susceptible to nucleophilic aromatic

substitution. Furthermore, the iodo group is an excellent handle for transition metal-catalyzed

cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for

carbon-carbon bond formation.

Characterization of the final product relies on standard spectroscopic techniques. While specific

spectra are proprietary, chemical databases confirm the availability of ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry data for this compound.[4] These techniques are crucial for confirming

the identity and purity of the synthesized material.

¹H NMR: Would show distinct signals for the two aromatic protons on the pyridine ring.

¹³C NMR: Would confirm the presence of the six unique carbon atoms in the molecule.

IR Spectroscopy: Would display a characteristic broad O-H stretch for the carboxylic acid

and a strong C=O stretch.

Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular

weight of the compound (283.45 g/mol ).

Application in Drug Discovery
6-Chloro-5-iodonicotinic acid is not typically an active pharmaceutical ingredient (API) itself

but is a high-value intermediate in the synthesis of APIs. Its utility lies in its pre-functionalized

scaffold, which allows for the efficient construction of more complex drug candidates.
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A notable application is its role as a precursor in the synthesis of methyl 6-chloro-5-

(trifluoromethyl)nicotinate.[5] This trifluoromethylated compound is a key intermediate for a new

class of anti-infective agents.[5] The synthesis involves converting the iodo group of a

derivative of 6-chloro-5-iodonicotinic acid to a trifluoromethyl group, a common strategy in

medicinal chemistry to enhance properties like metabolic stability and cell permeability. The

presence of chlorine on the pyridine ring is a feature found in many FDA-approved drugs,

contributing to their biological activity and pharmacokinetic profiles.[6]

Conclusion
6-Chloro-5-iodonicotinic acid is a pivotal chemical intermediate whose value is defined by

the synthetic versatility of its functional groups. The robust and well-documented synthesis

protocols allow for its reliable production, enabling its use in complex synthetic campaigns. For

researchers and scientists in drug development, this compound represents a key starting point

for accessing novel chemical entities, particularly in the fields of anti-infectives and other

therapeutic areas where halogenated heterocyclic scaffolds are prevalent. A thorough

understanding of its synthesis, reactivity, and properties is therefore essential for leveraging its

full potential in the advancement of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [chemical structure and IUPAC name of 6-Chloro-5-
iodonicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358417#chemical-structure-and-iupac-name-of-6-
chloro-5-iodonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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